3-(3-chloro-2-methylphenyl)-2-{[(oxan-3-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one 3-(3-chloro-2-methylphenyl)-2-{[(oxan-3-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2640951-90-0
VCID: VC11855346
InChI: InChI=1S/C21H25ClN2O2S/c1-14-17(22)8-4-10-19(14)24-20(25)16-7-2-3-9-18(16)23-21(24)27-13-15-6-5-11-26-12-15/h4,8,10,15H,2-3,5-7,9,11-13H2,1H3
SMILES: CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC4CCCOC4
Molecular Formula: C21H25ClN2O2S
Molecular Weight: 405.0 g/mol

3-(3-chloro-2-methylphenyl)-2-{[(oxan-3-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one

CAS No.: 2640951-90-0

Cat. No.: VC11855346

Molecular Formula: C21H25ClN2O2S

Molecular Weight: 405.0 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chloro-2-methylphenyl)-2-{[(oxan-3-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one - 2640951-90-0

Specification

CAS No. 2640951-90-0
Molecular Formula C21H25ClN2O2S
Molecular Weight 405.0 g/mol
IUPAC Name 3-(3-chloro-2-methylphenyl)-2-(oxan-3-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4-one
Standard InChI InChI=1S/C21H25ClN2O2S/c1-14-17(22)8-4-10-19(14)24-20(25)16-7-2-3-9-18(16)23-21(24)27-13-15-6-5-11-26-12-15/h4,8,10,15H,2-3,5-7,9,11-13H2,1H3
Standard InChI Key FTXWKQDXEUPNLO-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC4CCCOC4
Canonical SMILES CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC4CCCOC4

Introduction

3-(3-chloro-2-methylphenyl)-2-{[(oxan-3-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one is a complex organic molecule belonging to the class of quinazolinone derivatives. This compound exhibits potential pharmacological properties and has garnered interest in medicinal chemistry due to its structural features that may confer biological activity.

Synthesis Overview:

The synthesis of this compound typically involves multiple steps, requiring precise control over reaction conditions to achieve the desired molecular structure. Techniques such as hypervalent iodine-mediated chlorooxidation have been noted for their efficiency in synthesizing related chlorinated compounds under mild conditions.

Reaction Conditions:

  • Temperature and Solvent: The choice of solvent and temperature can significantly affect the reaction yield and purity. Common solvents include organic compounds like dichloromethane or ethanol, while temperatures may range from room temperature to elevated conditions depending on the specific step.

  • Catalysts: Catalysts such as hypervalent iodine compounds are used to facilitate selective chlorination reactions, which are crucial for the synthesis of this compound.

Mechanism of Action:

Research into similar quinazolinone derivatives suggests that they may act on various targets, including kinases and receptors involved in disease pathways. This compound's structural features, including the sulfanyl group and the quinazolinone ring, could confer biological activity relevant to medicinal applications.

Potential Applications:

  • Pharmacological Applications: The compound's potential pharmacological properties make it a candidate for further study in drug development, particularly in areas where quinazolinone derivatives have shown promise, such as anticancer or anti-inflammatory therapies.

  • Biological Interactions: The presence of a sulfanyl group may allow for unique interactions with biological targets, potentially enhancing its therapeutic efficacy or specificity.

Potential Biological Targets

Target TypePotential Action
KinasesInhibition
ReceptorsModulation

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